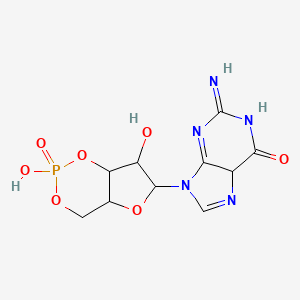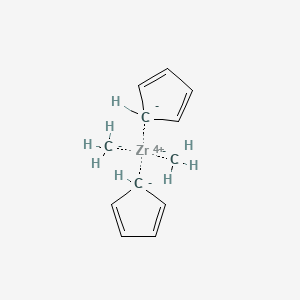
Zirconocene Dimethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconocene Dimethyl, also known as bis(cyclopentadienyl)dimethylzirconium, is an organometallic compound featuring a zirconium atom bonded to two cyclopentadienyl rings and two methyl groups. This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is sandwiched between two aromatic rings. This compound is particularly notable for its applications in catalysis, especially in the polymerization of olefins.
準備方法
Synthetic Routes and Reaction Conditions
Zirconocene Dimethyl can be synthesized through several methods. One common approach involves the reaction of zirconocene dichloride with methyl lithium or methyl magnesium bromide. The reaction typically proceeds as follows:
Cp2ZrCl2+2MeLi→Cp2ZrMe2+2LiCl
In this reaction, zirconocene dichloride (Cp₂ZrCl₂) reacts with methyl lithium (MeLi) to produce this compound (Cp₂ZrMe₂) and lithium chloride (LiCl) as a byproduct .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmospheres and anhydrous conditions is crucial to prevent the hydrolysis of the reactive intermediates and the final product.
化学反応の分析
Types of Reactions
Zirconocene Dimethyl undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconocene oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The methyl groups in this compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used to substitute the methyl groups, including halides and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconocene oxides, while substitution reactions can produce a wide range of zirconium-containing compounds .
科学的研究の応用
Zirconocene Dimethyl has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in the polymerization of olefins, particularly in the production of polyethylene and polypropylene.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Medicine: this compound is being investigated for its potential use in medical imaging and as a therapeutic agent.
作用機序
The mechanism by which Zirconocene Dimethyl exerts its effects is primarily through its role as a catalyst. In olefin polymerization, for example, the compound facilitates the insertion of olefin monomers into the growing polymer chain. This process involves the coordination of the olefin to the zirconium center, followed by migratory insertion into the Zr-C bond. The molecular targets and pathways involved in these reactions are well-studied and involve the formation of cationic zirconium species that are highly reactive .
類似化合物との比較
Similar Compounds
Zirconocene Dichloride: Similar in structure but with chloride ligands instead of methyl groups.
Titanocene Dichloride: A titanium analog with similar catalytic properties.
Hafnocene Dichloride: A hafnium analog with similar structure and reactivity.
Uniqueness
Zirconocene Dimethyl is unique in its high reactivity and versatility as a catalyst. Its ability to undergo a wide range of chemical reactions makes it particularly valuable in both research and industrial applications. Compared to its analogs, this compound often exhibits higher catalytic activity and selectivity in polymerization reactions .
特性
分子式 |
C12H16Zr |
|---|---|
分子量 |
251.48 g/mol |
IUPAC名 |
carbanide;cyclopenta-1,3-diene;zirconium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q4*-1;+4 |
InChIキー |
FOJOHGYNJWTFHE-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


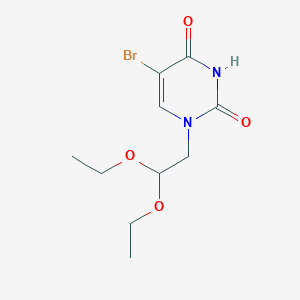
![Methyl 5-[6-(2,2-dimethylpropanoyloxymethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14801685.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(naphthalen-1-yloxy)acetyl]acetohydrazide](/img/structure/B14801691.png)
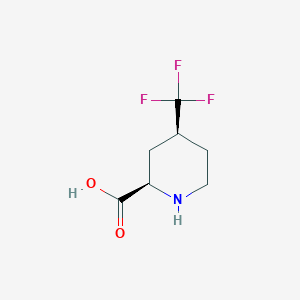
![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)
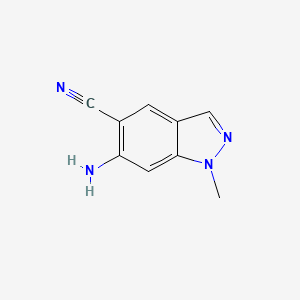
![tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B14801705.png)
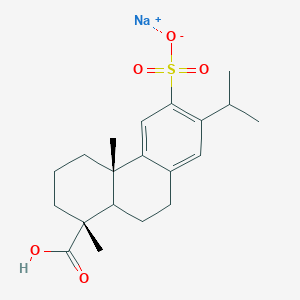
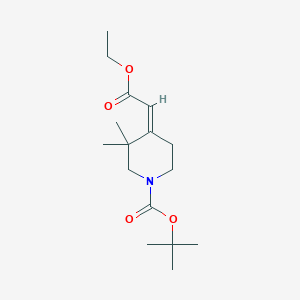
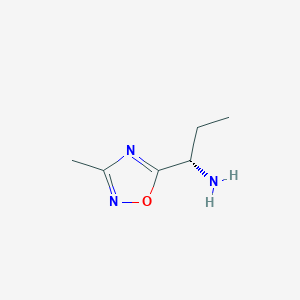
![disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B14801751.png)
